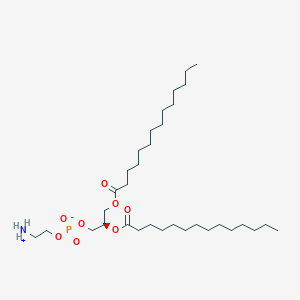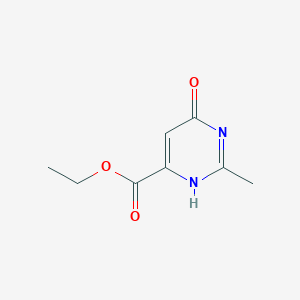
6-HYDROXY-2-MÉTHYL-PYRIMIDINE-4-ACÉTIQUE ACIDE ÉTHYL ESTER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-HYDROXY-2-METHYL-PYRIMIDINE-4-ACETIC ACID ETHYL ESTER is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Applications De Recherche Scientifique
6-HYDROXY-2-METHYL-PYRIMIDINE-4-ACETIC ACID ETHYL ESTER has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXY-2-METHYL-PYRIMIDINE-4-ACETIC ACID ETHYL ESTER typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-methylpyrimidine-4-carboxylic acid with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
6-HYDROXY-2-METHYL-PYRIMIDINE-4-ACETIC ACID ETHYL ESTER can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxo-2-methylpyrimidine-4-acetic acid ethyl ester.
Reduction: Formation of 6-hydroxy-2-methylpyrimidine-4-acetic acid.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.
Mécanisme D'action
The mechanism of action of 6-HYDROXY-2-METHYL-PYRIMIDINE-4-ACETIC ACID ETHYL ESTER involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit DNA synthesis by targeting pyrimidine biosynthesis pathways, leading to antimicrobial or anticancer effects. The exact mechanism would depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-HYDROXY-6-METHYL-PYRIMIDINE-5-ACETIC ACID ETHYL ESTER: Similar structure but with a different substitution pattern on the pyrimidine ring.
2-METHYL-4-HYDROXYPYRIMIDINE-5-ACETIC ACID ETHYL ESTER: Another closely related compound with variations in the position of the hydroxyl and methyl groups.
Uniqueness
6-HYDROXY-2-METHYL-PYRIMIDINE-4-ACETIC ACID ETHYL ESTER is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl and ester functional groups allows for diverse chemical modifications, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
159326-53-1 |
|---|---|
Formule moléculaire |
C8H10N2O3 |
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
ethyl 2-methyl-4-oxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-7(11)10-5(2)9-6/h4H,3H2,1-2H3,(H,9,10,11) |
Clé InChI |
YPCJSMHWIKJHAW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=O)N=C(N1)C |
SMILES isomérique |
CCOC(=O)C1=CC(=O)N=C(N1)C |
SMILES canonique |
CCOC(=O)C1=CC(=O)N=C(N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


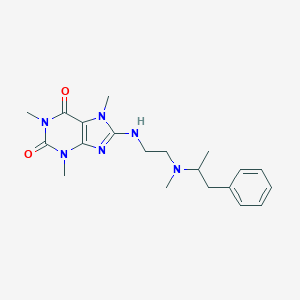
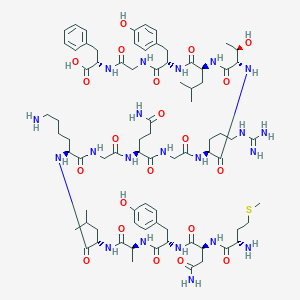
![3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole](/img/structure/B123767.png)
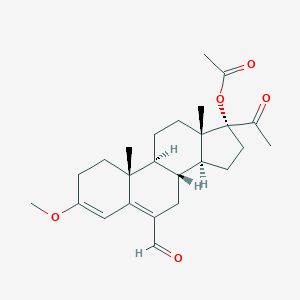
![Benzyl-[2-[5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyethyl]-dimethylazanium;iodide](/img/structure/B123772.png)
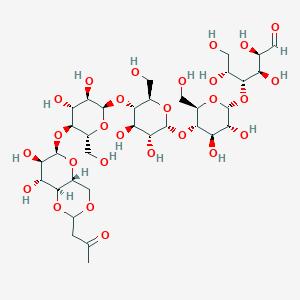


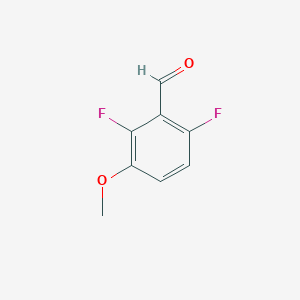
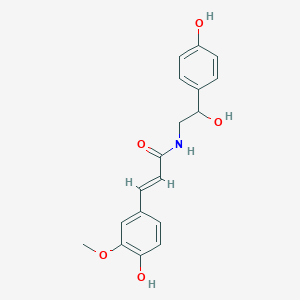


![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B123790.png)
